molecular formula C7H6ClF3N2 B13649698 (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13649698
M. Wt: 210.58 g/mol
InChI Key: APWHKBFRWYCPOB-UHFFFAOYSA-N
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Description

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the chlorination of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or primary amines under controlled temperatures and pressures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2

InChI Key

APWHKBFRWYCPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)C(F)(F)F

Origin of Product

United States

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